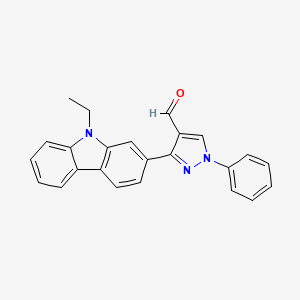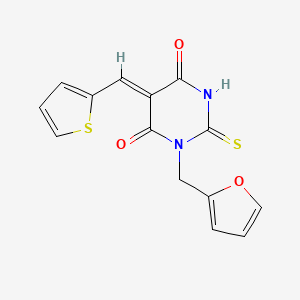![molecular formula C19H20ClN3O4 B4821599 N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA](/img/structure/B4821599.png)
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
Vue d'ensemble
Description
N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a morpholinocarbonyl phenyl group connected via a urea linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA typically involves the reaction of 5-chloro-2-methoxyaniline with 4-(morpholinocarbonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving urea derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHYLBENZAMIDE: This compound shares a similar chlorinated methoxyphenyl group but differs in the presence of a benzamide group instead of a urea linkage.
5-Chloro-2,4-dimethoxyphenyl isocyanate: This compound contains a similar chlorinated methoxyphenyl group but has an isocyanate functional group.
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA is unique due to its combination of a chlorinated methoxyphenyl group and a morpholinocarbonyl phenyl group connected via a urea linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-17-7-4-14(20)12-16(17)22-19(25)21-15-5-2-13(3-6-15)18(24)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOBQHCVZJIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-BROMOPHENYL)-5-{(E)-1-[4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4821516.png)

![3,4-dimethoxy-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4821528.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B4821530.png)
![methyl {3-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B4821538.png)
![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4821550.png)
![N,4-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4821565.png)
![N-ethyl-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4821579.png)

![METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4821590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4821593.png)
![N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4821600.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B4821606.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 2-[(3-METHYLPHENYL)FORMAMIDO]ACETATE](/img/structure/B4821611.png)
